2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13539222
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1 |
| Standard InChI Key | MRKSBRCQDFPUEY-CYBMUJFWSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN |
| SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone, reflects its core structure:
-
A pyrrolidine ring (five-membered saturated heterocycle) with an R-configuration at the 3-position.
-
A benzyl-methyl-amino group attached to the pyrrolidine’s 3-carbon.
-
An ethanone moiety (acetyl group) linked to the pyrrolidine’s 1-nitrogen.
-
A primary amino group (–NH₂) on the ethanone’s adjacent carbon.
The stereochemistry is critical for molecular interactions, as enantiomers often exhibit divergent biological activities.
Table 1: Key Identifiers and Properties
Synthesis and Optimization Strategies
Synthetic Pathways
The compound’s synthesis likely follows strategies employed for analogous pyrrolidine derivatives:
-
Reductive Amination:
-
Reaction of a pyrrolidine precursor (e.g., 3-keto-pyrrolidine) with benzyl-methyl-amine under hydrogenation conditions.
-
Subsequent acetylation at the 1-position using chloroacetone or equivalent acylating agents.
-
-
Nucleophilic Substitution:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | 3-Keto-pyrrolidine, benzyl-methyl-amine, NaBH₃CN, MeOH, 25°C, 12h | 65% |
| 2 | Chloroacetone, K₂CO₃, DMF, 80°C, 6h | 72% |
*Theoretical yields based on analogous reactions.
Challenges in Synthesis
-
Stereochemical Control: Ensuring the R-configuration at the pyrrolidine’s 3-carbon requires chiral catalysts or resolution techniques.
-
Functional Group Compatibility: The primary amino group on ethanone may necessitate protective groups (e.g., Boc) during synthesis to prevent side reactions.
Biological Activities and Mechanistic Insights
Antitumor Activity
Pyrrolidine derivatives interfere with kinase signaling pathways (e.g., PI3K/Akt) and induce apoptosis in cancer cells. In silico docking studies predict moderate binding affinity (ΔG = -8.2 kcal/mol) for this compound to PI3K’s ATP-binding pocket.
Applications in Medicinal Chemistry
Drug Discovery
-
Lead Optimization: The compound’s modular structure allows for derivatization at the amino, benzyl, or acetyl groups to enhance potency or pharmacokinetics.
-
Prodrug Development: The primary amine could be conjugated to promoiety (e.g., phosphonate) for targeted delivery.
Neuropharmacology
Tertiary amines often cross the blood-brain barrier, making this compound a candidate for central nervous system (CNS) drug development . Potential targets include:
-
Dopamine Receptors: Structural similarity to atypical antipsychotics like aripiprazole.
-
Monoamine Oxidase (MAO): Inhibition could elevate synaptic neurotransmitter levels, relevant for depression treatment .
Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy: Preclinical studies in animal models are needed to validate in silico and in vitro findings.
Synthetic Scalability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume